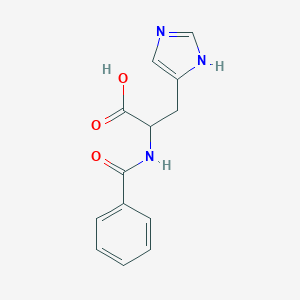

Benzoyl-L-histidine

Beschreibung

Contextualizing L-Histidine Derivatives in Biochemical and Medicinal Chemistry

L-histidine and its derivatives are of considerable interest in biochemistry and medicinal chemistry due to their fundamental roles in biological processes. ontosight.aiontosight.ai The imidazole side chain of histidine is particularly important, as it can act as both a proton donor and acceptor at physiological pH, a property crucial for the catalytic activity of many enzymes. solubilityofthings.com Derivatives of L-histidine are synthesized to modify its natural properties, such as solubility, stability, and reactivity, for specific applications. ontosight.ai These modifications can involve the attachment of protecting groups, like the tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions during peptide synthesis, or the introduction of chromophores for spectroscopic analysis. ontosight.ai

L-histidine derivatives serve as essential building blocks in the synthesis of peptides and proteins, allowing for the creation of complex biomolecules with tailored functions. ontosight.aiontosight.ai They are also investigated as intermediates in the development of pharmaceuticals and other therapeutics. ontosight.aichemimpex.com The ability to selectively modify the histidine residue through derivatization has expanded the toolkit available to researchers for creating novel bioactive compounds and for studying intricate biological mechanisms. ontosight.ai For instance, derivatives are used to explore enzyme inhibition, protein interactions, and to enhance the efficiency of peptide synthesis. ontosight.aichemimpex.com

Academic Significance of Benzoyl-L-histidine as a Model Compound

This compound is frequently employed as a model compound in academic research to investigate the chemical behavior of the histidine residue within the more complex environment of a peptide or protein. The benzoyl group serves to protect the alpha-amino group, allowing researchers to focus on the reactions involving the imidazole side chain. govst.edu This is particularly useful in studies of oxidation, a key process in aging and various diseases. researchgate.net

One area where this compound has proven valuable is in the study of photo-oxidation mechanisms. smolecule.com By observing how this compound behaves when exposed to light and a sensitizer, scientists can gain insights into the processes of oxidative damage that occur in biological systems. govst.edusmolecule.com The strong UV absorption of the benzoyl group also facilitates spectroscopic identification and monitoring of the compound's behavior in these reactions. govst.edu

Furthermore, research has utilized this compound to elucidate the formation of cross-links between histidine residues, a phenomenon that can occur during protein oxidation. govst.eduresearchgate.net Understanding the structure and formation of these cross-links is crucial for comprehending the molecular basis of certain pathological conditions. researchgate.net In one study, the conversion of N-benzoyl-L-histidine to N-benzoyl-L-2-oxohistidine was used as a model reaction to optimize conditions for producing peptides containing the oxidized 2-oxohistidine residue. researchgate.net

Role as a Key Intermediate in Complex Molecular Synthesis

Beyond its role as a model compound, this compound and its related esters are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical field. chemimpex.comnetascientific.com The benzoylated form of histidine can be a crucial starting material for creating larger, more intricate chemical structures. For example, Nα-Benzoyl-L-histidine serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzoyl-l-histidine

Stereochemical Considerations in Synthesis

The synthesis of Benzoyl-L-histidine, and indeed many histidine-containing peptides or derivatives, requires meticulous attention to stereochemical integrity. L-histidine, being a chiral molecule, can be susceptible to racemization, particularly at its α-carbon, during various synthetic transformations, especially under conditions involving activation for coupling or exposure to strong bases or acids peptide.comrsc.org.

Preventing Racemization: To maintain the desired L-configuration, strategies often involve protecting the reactive imidazole nitrogen atom. Protection of the imidazole ring, particularly at the N(π) position, has been shown to significantly reduce the propensity for racemization during peptide synthesis peptide.comrsc.orgrsc.orgpsu.edu. For instance, the use of N(π)-phenacyl protection has been demonstrated to yield optically pure peptides when the N(τ)-phenacyl derivative undergoes significant racemization under similar activation conditions rsc.orgpsu.edu. Similarly, employing N(π)-methoxybenzyl protection has been reported to greatly reduce racemization peptide.com. The t-butyloxycarbonyl (t-Boc) protecting group on the imidazole ring is also noted for its ease of removal under anhydrous HBr treatment, with "no chance of racemization" cdnsciencepub.com.

Specific synthetic routes, such as those employing O'Donnell asymmetric amino acid synthesis, have been optimized to yield L-histidine derivatives with high enantiomeric purity, often achieving 99% enantiomeric excess (ee) researchgate.netmdpi.comnih.gov. Furthermore, in the synthesis of related compounds like 4(5)-benzyl-L-histidine, it has been confirmed that the stereochemical integrity of the starting L-histidine is preserved throughout the process under optimized conditions nih.gov.

Analytical Confirmation of Stereochemistry: The stereochemical purity of synthesized histidine derivatives is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) researchgate.netmdpi.comnih.gov. Polarimetry, which measures the optical rotation of a compound, is also a standard method for assessing enantiomeric purity chemimpex.comtcichemicals.com. Additionally, derivatization with chiral reagents like Marfey's reagent (FDAA) can form diastereomeric derivatives that are separable by RP-HPLC, allowing for the determination of enantiomeric excess nih.govnih.gov.

Table 1: Stereochemical Integrity in Histidine Synthesis

| Protection Strategy / Synthesis Method | Racemization Tendency | Enantiomeric Purity Achieved | Notes | Reference |

|---|---|---|---|---|

| N(τ)-Phenacyl protection | High (on activation) | Not achieved | Prone to racemization during activation rsc.orgpsu.edu | rsc.orgpsu.edu |

| N(π)-Phenacyl protection | Low | Optically pure peptide | Stable to activation conditions rsc.orgpsu.edu | rsc.orgpsu.edu |

| N(π)-Methoxybenzyl protection | Greatly reduced | Not specified | Significantly reduces racemization peptide.com | peptide.com |

| N(π)-t-Butyloxycarbonyl (t-Boc) | None (during removal) | Not specified | Facilitates synthesis with no chance of racemization during removal cdnsciencepub.com | cdnsciencepub.com |

Isotopic Labeling Approaches for this compound and Related Histidines

Isotopic labeling is a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and performing quantitative analyses in biological systems. Both the histidine backbone and the benzoyl moiety can be selectively labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

Labeling Strategies:

Histidine Backbone Labeling: Sophisticated synthetic routes have been developed to introduce stable isotopes at specific positions within the L-histidine molecule researchgate.netmdpi.comnih.govrsc.orgcapes.gov.brnih.gov. These methods often involve the construction of the imidazole ring from isotopically labeled precursors. For example, starting with commercially available ¹³C-thiocyanate, 2'-¹³C-L-histidine can be synthesized with high incorporation efficiency (up to 99%) and excellent enantiomeric purity researchgate.netmdpi.comnih.govnih.gov. Deuterium (²H) and ¹⁵N labeling have been achieved through various chemical transformations, including hydrogen exchange reactions and the use of labeled synthons like ¹⁵N-diamino acid or ¹⁵N-thiocyanate researchgate.netrsc.org. These approaches allow for the synthesis of multi-labeled histidines, such as L-[3,3,5'-²H₃,1',3'-¹⁵N₂]histidine, enabling detailed studies of histidine metabolism and enzymatic mechanisms researchgate.netrsc.org.

Benzoyl Moiety Labeling: While direct synthesis of isotopically labeled this compound is not extensively detailed, the principles of labeling the benzoyl group are established. For instance, ¹³C-labeled benzoyl chloride can be synthesized and used for derivatization reactions, such as preparing stable isotope labeled internal standards for metabolite analysis in complex matrices protocols.io. General synthetic strategies exist for incorporating isotopes into aromatic compounds, which could be applied to benzoyl chloride precursors; for example, ¹³C can be incorporated into benzene derivatives, which are then converted to benzoyl chloride sioc-journal.cn. The synthesis of ¹³C-labeled benzoyl-protected nucleosides also demonstrates the feasibility of labeling the benzoyl group itself researchgate.net.

Applications of Isotopically Labeled Compounds: Isotopically labeled histidine derivatives and related compounds are indispensable in various research areas. They serve as internal standards in mass spectrometry for accurate quantification of metabolites and proteins oup.comoup.comiris-biotech.de. In NMR spectroscopy, labeled compounds provide enhanced spectral resolution and allow for the study of molecular dynamics and reaction mechanisms researchgate.netcapes.gov.br. Furthermore, these labeled molecules are critical for tracing metabolic pathways, understanding drug metabolism, and investigating enzyme kinetics researchgate.netrsc.orgiris-biotech.ded-nb.info.

Table 2: Isotopic Labeling of Histidine and Benzoyl Moieties

| Isotope | Target Moiety | Position Labeled | Synthesis Approach/Precursor | Incorporation (%) | Purity | Application | Reference |

|---|---|---|---|---|---|---|---|

| ¹³C | Histidine | C-2' | ¹³C-thiocyanate, O'Donnell synthesis | 99% | 99% ee | Mechanistic studies, NMR researchgate.netmdpi.comnih.govnih.gov | researchgate.netmdpi.comnih.govnih.gov |

| ¹⁵N | Histidine | N-1', N-3' | ¹⁵N-diamino acid, ¹⁵N-thiocyanate | Not specified | Not specified | Mechanistic studies researchgate.netrsc.org | researchgate.netrsc.org |

| ²H (Deuterium) | Histidine | C-3, C-5, C-2' | Hydrogen exchange, labeled precursors | Not specified | Not specified | Pharmacokinetics, metabolic studies researchgate.netrsc.org | researchgate.netrsc.org |

| ¹³C | Benzoyl | Not specified | ¹³C-benzoyl chloride, ¹³C-thiocyanate (for benzoyl precursor) | Not specified | Not specified | Internal standards, metabolic studies protocols.io | protocols.io |

Compound List:

this compound

Biochemical and Enzymatic Investigations Involving Benzoyl-l-histidine

Modulation of Enzyme Activity and Protein Interactions

Benzoyl-L-histidine and its derivatives have been explored for their influence on enzymatic processes and protein stability. While direct modulation of enzyme catalysis by this compound itself is less documented, its ester forms and its role as a model compound offer insights into histidine's broader enzymatic functions.

Direct Effects on Enzyme Catalysis

This compound derivatives have been investigated for their interaction with enzymes. For instance, this compound ester has been identified as a compound susceptible to hydrolysis by the enzyme trypsin oup.com. This suggests that modifications to the histidine structure, such as benzoylation of the amino group and esterification of the carboxyl group, can alter its recognition and processing by proteolytic enzymes. This compound is also generally employed in biochemistry research to study enzyme activity and protein interactions, aiding in the comprehension of complex biological processes chemimpex.com.

Studies of Oxidative Modifications and Cross-linking Reactions

This compound serves as a crucial model compound for elucidating the mechanisms of oxidative damage and cross-linking involving histidine residues, particularly under photochemical conditions. Its use allows for the detailed characterization of reaction pathways and products that are often difficult to isolate from complex protein systems.

Photosensitized Cross-linking Mechanisms of Histidine Analogues

This compound is frequently employed to study photosensitized cross-linking reactions, which are relevant to understanding photodamage in biological systems govst.edusmolecule.com. In these studies, a photosensitizer, such as Rose Bengal (RB), is used to generate reactive oxygen species upon light exposure, which then react with the histidine moiety. The benzoyl group in this compound plays a protective role by preventing the alpha-amino group from participating in cross-linking reactions, thereby directing the reactivity to the imidazole ring govst.edugovst.edu. This model system has been instrumental in detailing the chemical structures and mechanisms of histidine-histidine (His-His) cross-links formed via photochemistry researchgate.netpsu.edusci-hub.senih.govsci-hub.semdpi.com.

The photosensitized cross-linking of this compound predominantly proceeds via singlet oxygen (1O2) generated through a Type II photosensitization mechanism govst.edugovst.eduresearchgate.netmdpi.com. When a photosensitizer like Rose Bengal absorbs light, it transfers energy to molecular oxygen, producing highly reactive singlet oxygen researchgate.netmdpi.com. Singlet oxygen then undergoes a [4 + 2] cycloaddition reaction with the imidazole ring of this compound, forming an unstable endoperoxide intermediate researchgate.netnih.gov. This endoperoxide can subsequently rearrange to a hydroperoxide, which may further degrade or react to form cross-linked products researchgate.netnih.gov. This pathway is a key mechanism for histidine oxidation and cross-linking in various biological contexts mdpi.com.

Studies involving the photo-oxidation of this compound have successfully identified specific cross-linked products. The primary dimeric product, designated as Product 1, has been characterized as a dimer formed between the δ2-carbon of one photo-oxidized this compound residue (which becomes a carbonyl at the ε1-carbon) and the ε2-nitrogen of another residue researchgate.net. This His-His cross-link is formed through a series of reactions initiated by singlet oxygen researchgate.net. Research has indicated that under specific conditions, such as at pH 11, multiple dimeric cross-linked products can be formed, with up to six different products identified researchgate.net. Techniques such as mass spectrometry (MS) and two-dimensional nuclear magnetic resonance (2D NMR) are crucial for elucidating the precise chemical structures of these cross-linked species researchgate.net.

Table 1: Identified His-His Cross-Linked Products from this compound Photo-oxidation

| Product Identifier | Formation Conditions | Key Structural Feature | Identification Methods | Notes |

| Product 1 | pH 7.4, Rose Bengal (RB) sensitizer | Dimer formed between δ2-carbon (oxidized to ε1-carbonyl) of one Bz-His and ε2-nitrogen of another Bz-His. | MS, 2D NMR | Main dimeric product identified. |

| Multiple Dimers | pH 11, Rose Bengal (RB) sensitizer | Various dimeric structures arising from endoperoxide intermediates. | Not specified | Six different cross-linked products identified under these conditions. |

Compound List

this compound (Bz-His)

L-histidine (His)

Rose Bengal (RB)

N-acetyl-L-histidine ethyl amide

this compound ester

L-histidine methyl ester

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for assessing the purity of Benzoyl-L-histidine and for monitoring its presence and transformation during synthetic processes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound and for tracking the progression of its synthesis. HPLC methods, typically employing reversed-phase columns, can effectively separate this compound from starting materials, by-products, and degradation products. The compound's characteristic UV absorption properties, due to the benzoyl group and the imidazole ring, allow for sensitive detection at specific wavelengths. Studies commonly report high purity levels for commercially available this compound, often exceeding 98.0% as determined by HPLC. HPLC is also utilized as a standard in analytical chemistry for the accurate quantification and analysis of amino acids and peptides nih.gov. While direct examples of this compound reaction monitoring via HPLC are not extensively detailed in the provided literature, the technique is broadly applied in organic synthesis to follow the disappearance of reactants and the appearance of products, ensuring reaction completion and optimizing conditions usbio.net.

| Purity Specification | Method | Source(s) |

| ≥98.0% (T) | HPLC | govst.edubmrb.iochemicalbook.commdpi.com |

| ≥98.0 area% | HPLC | bmrb.iochemicalbook.com |

| ≥99% | HPLC | researchgate.net (for related compound) |

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and sensitive method for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessments. By utilizing silica gel plates and appropriate solvent systems, TLC can visualize the separation of this compound from other components in a reaction mixture. Common solvent systems used for amino acid and peptide analysis, which would be applicable to this compound, include mixtures of n-butanol, acetic acid, and water, or ethyl acetate, pyridine, acetic acid, and water usbio.netresearchgate.net. TLC is also employed to confirm the purity of the compound, with commercial samples often indicated as having purity levels of 99% as assessed by TLC nih.govchemimpex.com. The visualization of spots is typically achieved using UV light or chemical staining reagents like ninhydrin, which reacts with amino groups to produce colored spots researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Structural Elucidation Techniques

Advanced spectroscopic techniques are fundamental for confirming the molecular structure and identifying functional groups within this compound, thereby verifying its identity and integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of this compound. These techniques allow for the unambiguous assignment of protons and carbons within the molecule, confirming the presence of the benzoyl group, the imidazole ring, and the amino acid backbone. NMR data is often used to confirm that the synthesized product matches the expected structure bmrb.io. While specific, comprehensive NMR spectral data for this compound itself is not broadly detailed in the provided snippets, related compounds like N-Boc-L-histidine and N-formyl-L-histidine show characteristic proton signals in regions typical for aromatic protons, imidazole ring protons, and the alpha-carbon proton chemicalbook.comchemicalbook.com. Similarly, ¹³C NMR data for L-histidine provides reference points for the imidazole ring carbons and the amino acid backbone carbons bmrb.ionorthwestern.edu.

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for providing structural insights through fragment analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. The molecular formula C₁₃H₁₃N₃O₃ corresponds to a molecular weight of approximately 259.3 g/mol nih.govusbio.netmdpi.comchemimpex.com. GC-MS analysis has identified key fragment ions, with the top peaks observed at m/z 105 and 77, which are characteristic of the benzoyl moiety nih.gov. High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can further elucidate fragmentation pathways, often revealing characteristic ions such as the benzoyl ion [C₇H₅O]⁺ at m/z 105.0331, confirming the presence of the benzoyl substituent frontiersin.org.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the characteristic functional groups present in this compound. IR spectroscopy can confirm the presence of key functional groups such as the amide carbonyl (C=O) stretching vibration, typically found around 1650-1680 cm⁻¹, and the N-H stretching vibration of the amide group. The aromatic C=C stretching vibrations from the benzoyl ring and the imidazole ring also contribute to the IR spectrum. While specific IR absorption bands for this compound are not detailed in the provided literature, the technique is generally used to confirm that the synthesized compound conforms to its expected structure usbio.net. IR spectroscopy has also been used to characterize metal complexes of histidine, providing insights into how the amino acid's functional groups interact with metal ions orientjchem.orgresearchgate.net.

Mass Spectrometry (MS) for Product Identification and Fragment Analysis

Optical Methods and Specific Rotation Determination

The determination of optical activity, specifically the measurement of specific rotation, is a critical optical method employed in the characterization of chiral compounds such as this compound. This technique quantifies the degree to which a chiral substance rotates the plane of polarized light, providing essential information about its enantiomeric purity, identity, and structural integrity nih.gov. For this compound, precise measurement of its specific rotation is a key aspect of its analytical profile, aiding in quality control and research applications researchgate.net.

The specific rotation, denoted as , is a standardized measure that accounts for the concentration of the sample, the path length of the light through the sample, and the temperature and wavelength at which the measurement is taken. It is typically expressed in degrees (°), with positive values indicating dextrorotation (clockwise rotation) and negative values indicating levorotation (counterclockwise rotation). The determination is sensitive to experimental conditions, necessitating consistent parameters such as temperature, solvent, and wavelength for reliable and comparable results canada.ca.

Research Findings on this compound's Specific Rotation

Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) Modeling for Biological Efficacy

Structure-Activity Relationship (SAR) modeling is a crucial computational and theoretical approach used to understand how the chemical structure of a molecule correlates with its biological activity. For compounds like Benzoyl-L-histidine, SAR studies aim to identify key structural features that contribute to or detract from its efficacy against specific biological targets. By systematically modifying parts of the molecule and observing the resulting changes in biological response, researchers can design more potent and selective analogues. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are instrumental in these investigations, allowing for the prediction of binding affinities and the identification of pharmacophoric elements.

Furthermore, SAR studies have highlighted the importance of specific amino acids in binding interactions with biological targets. In the context of inhibiting the LFA-1/ICAM complex, L-histidine has been identified as a favored amino acid in SAR analyses, indicating that its unique imidazole side chain is critical for interaction with the target nih.gov. While this study did not focus on the benzoyl derivative of histidine, it underscores the inherent biological relevance of the histidine residue itself in SAR contexts.

Computational methods, particularly molecular docking, are frequently employed to predict the binding affinities of these compounds to their target enzymes or receptors. For a series of N-benzoyl amino acid derivatives tested for antifungal activity, docking calculations against fungal chitinase were performed to predict binding affinities. These analyses investigated interactions involving aromatic rings and the influence of substituents, providing a theoretical basis for the experimentally observed activities scielo.org.mxscielo.org.mx. The docking scores and predicted inhibition constants (Ki) from such studies can be correlated with the measured biological activity to build SAR models.

Applications in Cutting-edge Chemical and Biomedical Research

Precursor in Pharmaceutical Development

The structural characteristics of Benzoyl-L-histidine make it a valuable starting material and intermediate in the development of novel pharmaceutical agents.

Design and Synthesis of Peptide-Based Drugs

This compound is utilized in the synthesis of peptides, acting as a building block that can modify the properties of the resulting peptide chains chemimpex.comcymitquimica.com. The incorporation of this modified amino acid can influence peptide solubility, stability, and biological activity, which are critical parameters in the design of peptide-based therapeutics. Its presence can contribute to the development of peptides with enhanced efficacy or altered pharmacokinetic profiles.

Development of Therapeutic Strategies

Derivatives of this compound are being explored for potential therapeutic applications, particularly in strategies aimed at targeting diseases associated with oxidative stress smolecule.com. Its role in biochemical research also contributes to the development of new therapeutic strategies by aiding in the understanding of complex biological processes and enzyme activities chemimpex.com. The parent compound, L-histidine, and its metabolites like histamine, are known for their immunomodulatory and antioxidant activities, suggesting potential avenues for related therapeutic research involving this compound drugbank.com.

Stabilization of Proteins in Formulation Science

This compound has demonstrated utility in enhancing the stability of proteins, a critical aspect of formulating biopharmaceuticals and other protein-based products. It functions as a stabilizing agent in protein formulations chemimpex.com. Similar to L-histidine, which is recognized for its buffering capacity, metal-chelating properties, and ability to improve protein solubility and prevent aggregation pfanstiehl.compharmaexcipients.com, this compound may offer comparable or complementary stabilizing effects. These properties are vital for maintaining the integrity and activity of therapeutic proteins during manufacturing, storage, and administration.

Development of Chemical Probes for Biological Systems

The unique properties of this compound make it a valuable component in the development of chemical probes designed to investigate biological systems. It serves as a model compound for studying the role of histidine in enzyme catalysis and protein structure smolecule.com. Furthermore, its involvement in photo-oxidation studies aids in understanding oxidative damage mechanisms within biological contexts smolecule.com. Histidine residues are known targets for chemical probes due to their roles in metal binding, catalysis, and protein interactions rsc.org. This compound can be instrumental in creating or modifying such probes, contributing to a deeper understanding of cellular processes. The field of covalent drug discovery is also exploring histidine targeting, with this compound potentially serving as a target or a component in developing new chemical probes and therapeutic agents nih.gov.

Investigation of Amino Acid Degradation Pathways

This compound is employed in research focused on understanding amino acid degradation pathways, particularly the oxidation of histidine. It serves as a model substrate in studies investigating the mechanisms of histidine oxidation and the resulting products smolecule.comresearchgate.netresearchgate.net. Research has shown that N-benzoyl-L-histidine can be converted to N-benzoyl-L-2-oxohistidine, a stable marker of oxidative damage in biological systems researchgate.netiris-biotech.de. Studies have quantified the improvement in yield for this conversion under optimized conditions, highlighting its use in studying oxidative processes.

Table 2: this compound Oxidation Yields

| Condition | Conversion Yield to N-benzoyl-L-2-oxohistidine | Reference |

| Original reported conditions (50 mM pH 7.2 phosphate buffer, 0.5 mM Cu²⁺, 50 mM ascorbate) | < 5% | researchgate.net |

| Optimized conditions (increased ascorbate to 200 mM, increased Cu²⁺ to 1 mM, removed phosphate buffer) | ~50% | researchgate.net |

Exploration in Materials Science and Corrosion Inhibition (as a histidine derivative reference)

While direct applications of this compound in materials science and corrosion inhibition are not extensively documented in the provided search results, it is recognized as a histidine derivative. Histidine and other related derivatives, such as Carbobenzyloxy-L-histidine, have demonstrated significant efficacy as corrosion inhibitors for metals like stainless steel and carbon steel in various corrosive media electrochemsci.orgmdpi.comsymbiosisonlinepublishing.com. These compounds function by adsorbing onto the metal surface, forming a protective film and inhibiting the corrosion process. L-histidine, for instance, exhibits inhibition efficiencies ranging from 62% to 90% and adheres to the Langmuir adsorption isotherm model mdpi.com. This compound, as a derivative, falls within the scope of compounds that could be referenced or studied in comparative analyses within this field, contributing to the understanding of structure-activity relationships in corrosion inhibition.

Compound List:

this compound

L-histidine

Histamine

Trans-urocanic acid

Carbobenzyloxy-L-histidine

N-benzoyl-L-2-oxohistidine

Antifungal Activity of N-Benzoyl Amino Acid Derivatives

Research into the antifungal properties of N-benzoyl amino acid derivatives has identified several compounds with significant activity against common fungal pathogens. A notable study synthesized a series of N-benzoyl amino esters and N-benzoyl amino acids, derived from commercially available amino acids including Valine, Isoleucine, Leucine, Alanine, Phenylalanine, and Tryptophan. These synthesized compounds were then evaluated for their antifungal efficacy against two filamentous fungi: Fusarium temperatum and Aspergillus fumigatus researchgate.netscielo.org.mxscielo.org.mxjmcs.org.mxresearchgate.net.

The in vitro assays revealed that N-benzoylamino methyl ester derivatives demonstrated potent antifungal activity, whereas the corresponding N-benzoyl amino acid forms were found to be inactive at the tested concentrations scielo.org.mx. Structure-activity relationship (SAR) analyses indicated that the antifungal potency is influenced by both the amino acid side chain and modifications to the benzoyl moiety researchgate.netjmcs.org.mxresearchgate.net. Specifically, derivatives synthesized from Valine and Tryptophan exhibited the most pronounced activity scielo.org.mxresearchgate.net.

Among the tested compounds, several N-benzoylamino methyl esters displayed remarkable antifungal properties. Compounds 5, 6, and 7, which are N-benzoyl-L-Valine methyl ester derivatives, showed relevant antifungal activity against F. temperatum, with compounds 5 and 7 demonstrating remarkable activity against both A. fumigatus and F. temperatum researchgate.netscielo.org.mxscielo.org.mxjmcs.org.mxresearchgate.net. Compound 7, in particular, achieved an inhibition growth of 78.2% against A. fumigatus researchgate.netscielo.org.mx. Similarly, N-benzoyl-L-Tryptophan methyl ester derivatives, specifically compounds 10 and 13, exhibited relevant activity against F. temperatum, with compound 13 showing an inhibition growth of 78.5% against this fungus researchgate.netscielo.org.mx. Compound 19, an N-benzoyl-L-Isoleucine methyl ester, also demonstrated good inhibition activity researchgate.net. These findings highlight the potential of N-benzoyl amino ester derivatives as a promising class for the development of novel antifungal agents.

Antifungal Activity of Selected N-Benzoyl Amino Ester Derivatives

| Compound ID | Amino Acid Derivative Type | Amino Acid Used | Fungi Tested | Activity Description | Specific Inhibition (%) |

| 1 | N-benzoyl methyl ester | L-Valine | Not specified | Good inhibition activity | - |

| 2 | N-benzoyl methyl ester | L-Valine | Not specified | Good inhibition activity | - |

| 5 | N-benzoyl methyl ester | L-Valine | A. fumigatus, F. temperatum | Remarkable activity | - |

| 6 | N-benzoyl methyl ester | L-Valine | A. fumigatus, F. temperatum | Relevant activity | - |

| 7 | N-benzoyl methyl ester | L-Valine | A. fumigatus, F. temperatum | Remarkable activity | 78.2% (vs A. fumigatus) |

| 10 | N-benzoyl methyl ester | L-Tryptophan | A. fumigatus, F. temperatum | Relevant activity | - |

| 13 | N-benzoyl methyl ester | L-Tryptophan | A. fumigatus, F. temperatum | Relevant activity | 78.5% (vs F. temperatum) |

| 19 | N-benzoyl methyl ester | L-Isoleucine | Not specified | Good inhibition activity | - |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Benzoyl-L-histidine Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in pharmaceutical development. Future research in the synthesis of this compound derivatives will likely focus on developing more efficient, stereoselective, and environmentally benign methodologies.

Catalytic Asymmetric Synthesis: The exploration of novel chiral catalysts, including organocatalysts and metal-based catalysts, for the direct asymmetric benzoylation of L-histidine or its precursors could lead to improved yields and enantioselectivity in derivative synthesis. This approach would minimize the need for chiral auxiliaries and reduce waste.

Enzymatic Approaches: Biocatalysis offers a sustainable route to chiral compounds. Investigating enzymes capable of regioselective and stereoselective benzoylation of histidine residues or its analogs could provide greener synthetic pathways. Engineered enzymes could also be developed to produce a wider array of this compound derivatives with specific functionalities.

Flow Chemistry and Continuous Synthesis: The adoption of flow chemistry techniques could enable more controlled reaction conditions, enhanced safety, and easier scale-up for the synthesis of complex this compound derivatives. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities.

Development of Novel Protecting Group Strategies: For more complex derivatives, the design of orthogonal protecting groups for the various functional sites of histidine and the benzoyl moiety will be crucial to enable selective modifications and prevent unwanted side reactions during multi-step syntheses.

Integration into Advanced Biocatalytic Systems

This compound and its derivatives can serve as valuable tools and components within advanced biocatalytic systems, enhancing enzyme function or enabling novel catalytic transformations.

Enzyme Engineering and Directed Evolution: this compound derivatives could be designed as substrates or inhibitors to probe enzyme active sites or to engineer enzymes with altered substrate specificity, catalytic efficiency, or stability. For instance, incorporating modified histidine residues into enzyme scaffolds could fine-tune their catalytic properties for specific industrial applications.

Biocatalytic Cascades: The development of multi-enzyme cascades that utilize this compound derivatives as intermediates or products could lead to the efficient synthesis of complex molecules. This approach leverages the high selectivity and mild reaction conditions characteristic of enzymatic processes.

Metalloenzyme Mimics: The histidine imidazole ring's known ability to coordinate metal ions suggests that this compound derivatives could be designed to mimic the active sites of metalloenzymes, potentially leading to the development of artificial enzymes for catalysis or sensing applications.

Translational Research Opportunities in Drug Discovery

The inherent biological relevance of histidine, coupled with the modulatory effects of the benzoyl group, positions this compound derivatives as promising candidates for drug discovery and development.

Targeting Oxidative Stress-Related Diseases: Histidine is susceptible to oxidation, and its oxidized forms, such as 2-oxohistidine, are implicated in various diseases researchgate.netnih.govbocsci.comcore.ac.uk. This compound derivatives could be designed as modulators of oxidative stress pathways, acting as antioxidants or inhibitors of enzymes involved in oxidative damage.

Peptidomimetics and Peptide Therapeutics: this compound can serve as a building block for peptidomimetics or modified peptides, enhancing their stability, bioavailability, and therapeutic efficacy. These derivatives could be explored as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents.

Drug Delivery Systems: The ability of histidine derivatives to interact with biological molecules and potentially enhance solubility or stability could be exploited in the design of novel drug delivery systems, such as peptide-drug conjugates or targeted delivery vehicles.

Biomarker Development: Modified histidine residues, including oxidized forms, are being investigated as potential biomarkers for various diseases bocsci.comontosight.ai. This compound derivatives could be developed as analytical standards or as components of diagnostic assays for disease detection and monitoring.

Interdisciplinary Applications in Chemical Biology and Proteomics

The unique chemical properties of this compound make it a valuable tool for exploring complex biological systems at the molecular level.

Chemical Probes for Histidine Modifications: this compound and its analogs can be utilized as chemical probes to study post-translational modifications (PTMs) of histidine residues in proteins rsc.orgrsc.org. These probes can help elucidate the biological roles of these modifications, which are increasingly recognized as critical regulators of protein function.

Site-Specific Protein Labeling: Developing strategies for the site-specific chemical modification of histidine residues within proteins, potentially using this compound derivatives as reactive handles or labels, is an active area of research acs.orgacs.orgthieme-connect.comrsc.org. Such methods are crucial for protein-protein interaction studies, functional mapping, and the development of bioconjugates.

Proteomics and Mass Spectrometry: this compound derivatives can serve as internal standards or as modified peptides for developing and validating mass spectrometry-based proteomics workflows. This is particularly relevant for identifying and quantifying modified histidine residues in complex biological samples, aiding in the study of protein damage or regulation.

Bioconjugation Strategies: The development of bioorthogonal reactions that selectively target this compound or its derivatives within a biological context could enable the precise conjugation of biomolecules, fluorescent tags, or therapeutic payloads to histidine-containing proteins, opening new avenues in chemical biology research and therapeutic development.

Q & A

Q. What are the common synthesis routes for Benzoyl-L-histidine, and how can reaction efficiency be optimized?

this compound is typically synthesized via acylation of L-histidine using benzoyl chloride or its derivatives under controlled conditions. Key parameters include pH (maintained at 8–10 using aqueous sodium hydroxide), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (excess benzoyl chloride to ensure complete acylation) . Purification often involves recrystallization from ethanol-water mixtures. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to adjust reactant proportions and reaction time.

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm, comparing retention times against certified reference materials (CRMs) .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on characteristic peaks (e.g., benzoyl carbonyl at ~170 ppm, histidine imidazole protons at 7–8 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS in positive ion mode, targeting the [M+H] ion at m/z 283.3 .

Q. How should this compound be stored to prevent degradation in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Regular stability assessments via HPLC are advised, as prolonged storage can yield toxic decomposition products (e.g., benzoic acid, histidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions in NMR or IR spectra may arise from tautomeric forms of the imidazole ring or solvent effects. Strategies include:

- Conducting variable-temperature NMR to observe dynamic equilibria .

- Comparing experimental data with computational predictions (DFT calculations for -NMR chemical shifts) .

- Validating findings against primary literature and CRMs to rule out impurities .

Q. What experimental design considerations are critical for toxicity studies involving this compound?

- In vitro models : Use human cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves (0.1–10 mM) and controls (e.g., untreated cells, benzoyl chloride exposure) .

- Endpoints : Measure oxidative stress markers (GSH, MDA) and apoptosis (caspase-3 activity).

- Data validation : Replicate experiments across independent labs and apply statistical tests (ANOVA with post-hoc analysis) to address variability .

Q. What methodologies are suitable for analyzing degradation products of this compound under extreme conditions?

- Forced degradation studies : Expose the compound to heat (60°C, 72 hr), acid/alkali (1M HCl/NaOH, 24 hr), and UV light (254 nm, 48 hr) .

- Detection : Use LC-MS/MS to identify degradation products (e.g., m/z 165.1 for histidine fragments).

- Kinetic modeling : Apply first-order kinetics to predict shelf-life and degradation pathways .

Q. How can researchers ensure reproducibility in synthesizing this compound complexes with metal ions?

- Stoichiometric control : Use molar ratios (1:1 or 1:2 for metal:ligand) determined via Job’s method .

- Spectroscopic validation : Confirm complex formation via UV-Vis (charge-transfer bands) and FTIR (shift in carbonyl stretching frequencies) .

- Crystallography : If crystals form, perform X-ray diffraction to resolve structural ambiguities .

Methodological Guidance

Q. How should conflicting toxicity data from different studies be interpreted?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell type, exposure duration) using random-effects models .

- Mechanistic studies : Investigate dose-dependent effects and molecular targets (e.g., mitochondrial dysfunction) to reconcile discrepancies .

Q. What protocols ensure compliance with academic reporting standards for this compound research?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail:

- Report synthetic yields, purity (>95% by HPLC), and spectral data in the main text.

- Deposit raw data (e.g., NMR spectra, chromatograms) in supplementary files .

Data Reliability and Validation

Q. What strategies enhance the reliability of computational models predicting this compound reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.